molecular formula C13H16O6 B1487343 Fradic acid A CAS No. 1556003-62-3

Fradic acid A

Cat. No.: B1487343
CAS No.: 1556003-62-3
M. Wt: 268.26 g/mol
InChI Key: RPBJCRSEGUSGHK-SGKIGDJLSA-N
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Description

Fradic acid A: is a naturally occurring compound with the molecular formula C13H16O6 and a molecular weight of 268.265 g/mol . It is classified as a dioxolane derivative and has been identified in various biological sources

Preparation Methods

Synthetic Routes and Reaction Conditions: Fradic acid A can be synthesized through several synthetic routes, including the use of starting materials such as hexa-1,3,5-triene and dioxolane derivatives. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the dioxolane ring and subsequent functionalization.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Fradic acid A undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines .

Major Products Formed: The major products formed from these reactions include derivatives of this compound with altered functional groups, which can be used in further research and applications.

Scientific Research Applications

Fradic acid A has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Fradic acid A exerts its effects involves its interaction with specific molecular targets and pathways . For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

  • Dioxolane derivatives

  • Polyphenols

  • Other naturally occurring dioxolane compounds

Properties

IUPAC Name

(2S,4S,5S)-4-[(1E,3E,5E)-6-carboxyhexa-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-9-10(19-13(2,18-9)12(16)17)7-5-3-4-6-8-11(14)15/h3-10H,1-2H3,(H,14,15)(H,16,17)/b4-3+,7-5+,8-6+/t9-,10-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBJCRSEGUSGHK-SGKIGDJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C(=O)O)C=CC=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](O[C@@](O1)(C)C(=O)O)/C=C/C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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